molecular formula C8H13ClN2O B2682218 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride CAS No. 2580114-23-2

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride

Cat. No.: B2682218
CAS No.: 2580114-23-2
M. Wt: 188.66
InChI Key: OXNOCQMAGMGKFX-OGFXRTJISA-N
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Description

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride is a chemical compound with the molecular formula C8H12N2O·HCl It is a hydrochloride salt form of 4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole, which is a heterocyclic compound containing both an oxazole and a pyrrolidine ring

Preparation Methods

The synthesis of 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride involves several stepsThe reaction conditions typically involve the use of reagents such as formaldehyde, tetrabutylammonium iodide, and potassium carbonate in a solvent like toluene . The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole or pyrrolidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Oxazole derivatives: These compounds contain the oxazole ring and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of the oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOCQMAGMGKFX-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC(=N1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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